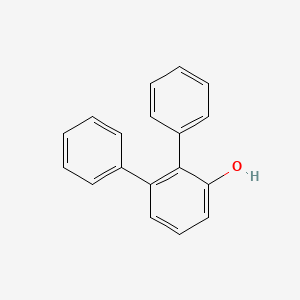
Terphenyl-ar'-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terphenyl-ar'-ol): , specifically 2,6-Terphenyl-ar'-ol), is an organic compound with the molecular formula C18H14O . It is a white to off-white crystalline powder that is used as an intermediate in the production of various chemicals, including dyes, engineering plastics, and insecticides . This compound is also known for its role in the synthesis of high-performance polymers and antioxidants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclohexanone Self-Condensation: One method involves the self-condensation of cyclohexanone to form trimeric ketone, which is then converted to 2,6-Terphenyl-ar'-ol) in a tubular fixed bed reactor.
Suzuki Coupling: Another method involves the Suzuki coupling reaction between 2,6-dichlorophenol and phenylboronic acid in the presence of palladium acetate and dicyclohexylphenylphosphine as catalysts.
Industrial Production Methods: Industrial production often utilizes continuous processes in fixed bed reactors to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Terphenyl-ar'-ol) can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in the synthesis of coordination complexes and catalysts .
- Precursor for the synthesis of high-performance polymers like poly(2,6-diphenyl-1,4-phenylene oxide) .
Biology and Medicine:
Industry:
Mecanismo De Acción
Mechanism of Action: Terphenyl-ar'-ol) exerts its effects primarily through its interaction with various molecular targets. It acts as a ligand in coordination chemistry, forming complexes with metals. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Molecular Targets and Pathways:
Antioxidant Pathways: Involves the neutralization of reactive oxygen species (ROS) and free radicals.
Coordination Chemistry: Forms stable complexes with transition metals, which can be used as catalysts in various chemical reactions.
Comparación Con Compuestos Similares
Phenol: A simpler aromatic compound with a single hydroxyl group.
Biphenyl: Consists of two benzene rings without the hydroxyl group.
2,4-Terphenyl-ar'-ol): Similar structure but with different substitution pattern.
Uniqueness:
Propiedades
Número CAS |
29353-68-2 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2,3-diphenylphenol |
InChI |
InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |
Clave InChI |
XXKHDSGLCLCFSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
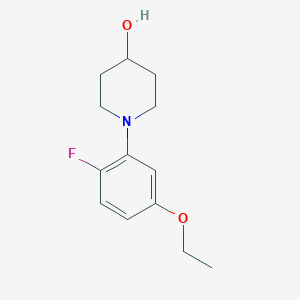
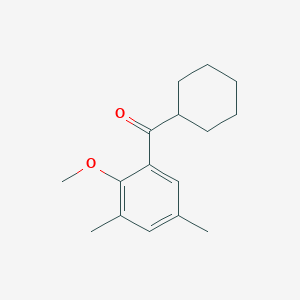

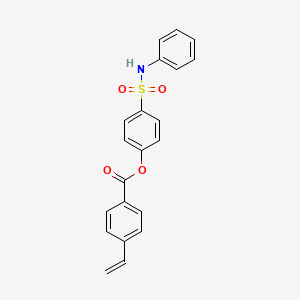
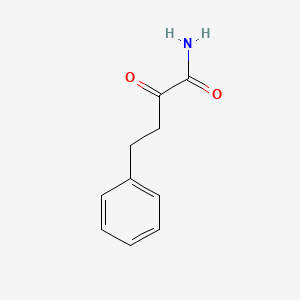

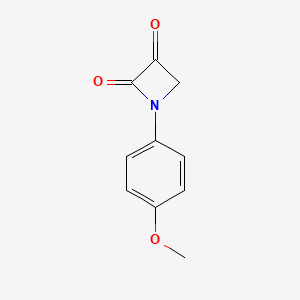
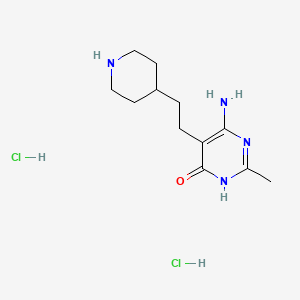
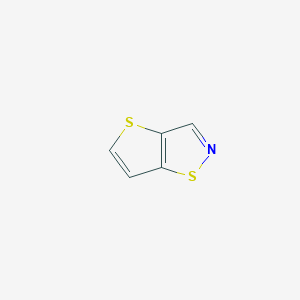

![4-Bromo-[1,2]naphthoquinone](/img/structure/B8462761.png)
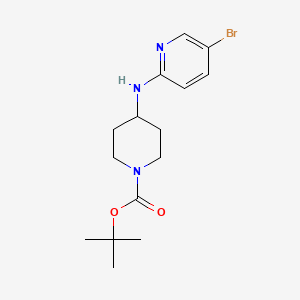
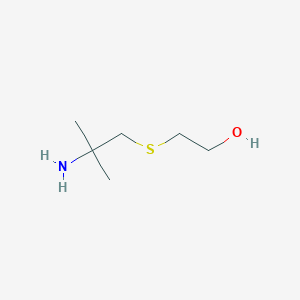
![6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one](/img/structure/B8462783.png)
